Meta-Chloro vs. Para-Halogen Crystal Packing
The meta-substituted 2-(3-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole engages in distinct intermolecular interactions compared to its para-substituted analogs. Single-crystal X-ray diffraction analysis of the meta-bromo (3-Br-phenyl) analog reveals that meta-halogenated benzimidazoles are linked via intermolecular halogen···nitrogen and C–H···π contacts. In contrast, para-halogenated analogs (4-Br-phenyl) form isostructural crystals assembled solely by weak C–H···π and π···π interactions [1]. This differential packing motif, driven by the meta-chloro positioning, is critical for solid-state properties such as stability and dissolution rate.
| Evidence Dimension | Intermolecular Interaction Type in Crystalline State |
|---|---|
| Target Compound Data | Intermolecular halogen···nitrogen and C–H···π contacts (inferred from meta-Br analog data) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole (para-Br analog): weak C–H···π and π···π interactions |
| Quantified Difference | Presence of halogen bonding (meta) vs. absence (para) |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
For procurement in material science or solid-state chemistry, the specific crystal packing motif dictates mechanical properties, solubility, and shelf-life, rendering the meta-chloro derivative a functionally distinct entity from its para-chloro counterpart.
- [1] G. A. Baryshnikova, et al. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank. 2022;2022(4):M1498. doi:10.3390/M1498. View Source
